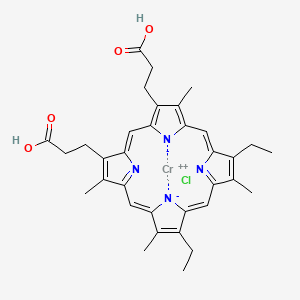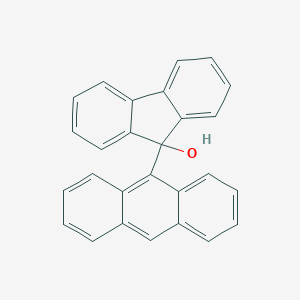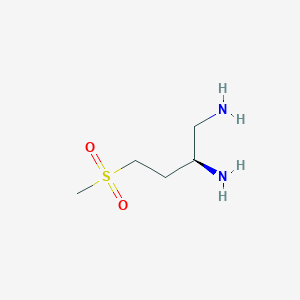
1-(2-Aminoethyl)-2-methylcyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-2-methylcyclobutan-1-ol is an organic compound with a cyclobutane ring substituted with a methyl group and a hydroxyl group, along with an aminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene or a dihalide.
Introduction of the Methyl Group: The methyl group can be introduced via an alkylation reaction using a methylating agent like methyl iodide.
Addition of the Hydroxyl Group: The hydroxyl group can be added through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction using ethylenediamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of 1-(2-Aminoethyl)-2-methylcyclobutanone.
Reduction: Formation of 1-(2-Aminoethyl)-2-methylcyclobutanamine.
Substitution: Formation of 1-(2-Aminoethyl)-2-methylcyclobutyl chloride.
科学研究应用
1-(2-Aminoethyl)-2-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and context.
相似化合物的比较
1-(2-Aminoethyl)cyclobutan-1-ol: Lacks the methyl group, resulting in different chemical properties and reactivity.
2-Methylcyclobutan-1-ol: Lacks the aminoethyl side chain, affecting its biological activity and applications.
1-(2-Hydroxyethyl)-2-methylcyclobutan-1-ol: Has a hydroxyl group instead of an amino group, leading to different chemical behavior.
Uniqueness: 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol is unique due to the combination of its cyclobutane ring, methyl group, hydroxyl group, and aminoethyl side chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(6,9)4-5-8/h6,9H,2-5,8H2,1H3 |
InChI 键 |
GGUXSUGSNTVHKP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC1(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)


![Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-](/img/structure/B13153238.png)


![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)





![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)
